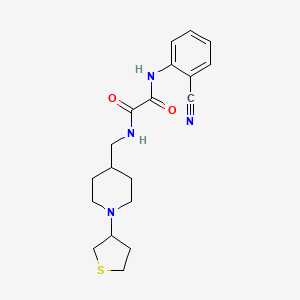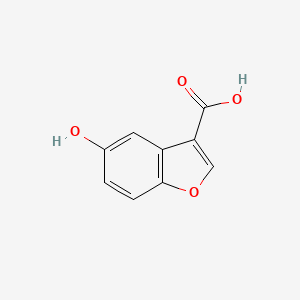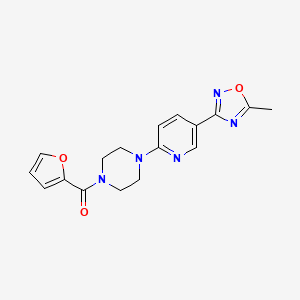![molecular formula C6H14Cl2N2O B2561579 1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride CAS No. 2418594-91-7](/img/structure/B2561579.png)
1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows it to be employed in various fields such as medicinal chemistry and organic synthesis. This compound exhibits promising potential for the development of novel pharmaceuticals.
Molecular Structure Analysis
The molecular formula of this compound is C6H14Cl2N2O . Its average mass is 201.094 Da and its monoisotopic mass is 200.048325 Da . The InChI code for this compound is 1S/C6H12N2O.2ClH/c1-5(9)8-3-2-6(7)4-8;;/h6H,2-4,7H2,1H3;2*1H/t6-;;/m1…/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Polyvinylpyrrolidone (PVP) in Drug Delivery
Polyvinylpyrrolidone (PVP) is widely employed as a carrier in the pharmaceutical, biomedical, and nutraceutical fields due to its hydrophilic nature. PVP-based systems have been developed to deliver various active principles, showcasing its versatility and suitability for new pharmaceutical forms. The review by Franco and De Marco (2020) emphasizes PVP's role in enhancing drug solubility, stability, and bioavailability in various formulations, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films (Franco & De Marco, 2020).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives are noted for their surface-active properties and potential in improving water solubility, compatibility, and solvency of surfactants. The literature review by Login (1995) covers the chemistry of selected surface-active pyrrolidone derivatives and their industrial and academic applications. This review underscores the multifaceted applications of pyrrolidone in enhancing the performance of various surfactant structures (Login, 1995).
Bio-based Chemicals from Glutamic Acid
Glutamic acid, an amino acid, serves as a feedstock for the production of bio-based chemicals in a biorefinery context. A techno-economic assessment by Lammens et al. (2012) explores the production of N-methylpyrrolidone (NMP) and N-vinylpyrrolidone (NVP) from glutamic acid, highlighting the economic feasibility and technological advancements in this area. The study identifies NMP and NVP production as the most feasible from both technological and economic perspectives, pointing to the significant potential for bio-based chemical production from amino acids (Lammens et al., 2012).
Multifunctional Role of PVP in Pharmaceutical Formulations
PVP's multifunctional role in pharmaceutical formulations is extensively discussed in a review by Luo et al. (2021). The review highlights PVP's applications in improving drug bioavailability and stability, adjusting drug release rates, and prolonging in vivo circulation times of liposomes. The versatility and biocompatibility of PVP make it a valuable excipient in both conventional and novel drug delivery systems (Luo et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)8-3-2-6(7)4-8;;/h6H,2-4,7H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUWYXENKZXCU-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)



![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)
![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)
